

Foliglurax: A Technical Deep Dive into its Pharmacokinetics and Brain Penetration

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliglurax (formerly PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the symptomatic treatment of Parkinson's disease. Developed by Prexton Therapeutics, Foliglurax progressed to Phase II clinical trials. A key attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier and achieve target engagement. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and brain penetration of Foliglurax, drawing from preclinical and clinical findings. While extensive quantitative data from these studies are not fully in the public domain, this guide synthesizes the available information to provide a clear understanding of the compound's profile.

Core Concepts: Pharmacokinetics and Brain Penetration

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For a central nervous system (CNS) drug like **Foliglurax**, a critical aspect of its distribution is its ability to penetrate the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.



The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters used to quantify brain penetration. A high brain exposure is often a prerequisite for efficacy in CNS disorders.

Preclinical Pharmacokinetics and Brain Penetration of Foliglurax

Preclinical studies in animal models are fundamental in characterizing the PK and brain penetration profile of a drug candidate. For **Foliglurax**, these studies were crucial in its selection for clinical development.

Quantitative Data Summary

While specific numerical data from preclinical studies are not widely published, descriptive accounts consistently highlight **Foliglurax**'s favorable profile. A key publication on the discovery of **Foliglurax** notes that compound 60 (**Foliglurax**) was selected as a clinical candidate due to its "improved pharmacokinetic profile after oral administration"[1]. It is also described as a "brain-penetrant" chemical series[1]. Another study mentions that **Foliglurax** exhibits "high brain exposure after oral administration" in mouse models of Parkinson's disease.

Table 1: Summary of Preclinical Pharmacokinetic and Brain Penetration Profile of **Foliglurax** (Qualitative)

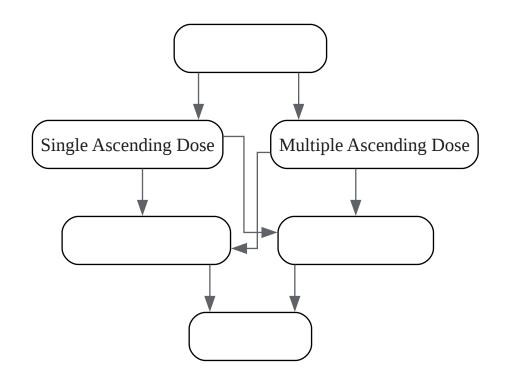


Parameter	Finding	Source
Oral Bioavailability	Described as having an improved pharmacokinetic profile after oral administration.	[1]
Brain Penetration	Characterized as a brain- penetrant compound with high brain exposure.	[1]
In vivo Efficacy	Demonstrated activity in rodent models of Parkinson's disease motor symptoms following both intraperitoneal and oral administration.	[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **Foliglurax** are not publicly available. However, based on standard practices in neuropharmacology research, the following methodologies were likely employed.

Experimental Workflow for Preclinical PK and Brain Penetration





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- 1. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 PubMed [pubmed.ncbi.nlm.nih.gov]
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